Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a fluorine atom, and methoxy and ethoxy substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Products depend on the nucleophile used, such as 3-(2-ethoxy-4-amino-3-methoxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-ethoxy-4-chloro-3-methoxyphenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(2-ethoxy-4-fluoro-3-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of an ester group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17FO5 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H17FO5/c1-4-19-12(17)8-11(16)9-6-7-10(15)14(18-3)13(9)20-5-2/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
IXYRJIWTQIETFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC)F)C(=O)CC(=O)OCC |
Origin of Product |
United States |
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